5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Description
5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 6-chloropyridazine moiety at the 5-position and a 2-fluorophenyl group at the 2-position. This compound has garnered attention for its antiviral properties, particularly in targeting RNA viruses such as hepatitis C virus (HCV). Its structural framework is optimized for binding to viral polymerases, with the chloropyridazine group enhancing electron-deficient character and interaction with hydrophobic pockets in enzyme active sites . The compound’s synthesis involves cross-coupling reactions, as detailed in patents by Gilead Sciences, where 6-chloropyridazine derivatives are reacted with boronic acids under controlled solvent conditions to achieve high purity .
Properties
IUPAC Name |
5-[(6-chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5/c18-16-6-5-11(22-23-16)9-24-8-7-14-15(10-24)21-17(20-14)12-3-1-2-4-13(12)19/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDICGYKWTMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731696 | |
| Record name | 5-[(6-Chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000787-76-7 | |
| Record name | 5-[(6-Chloro-3-pyridazinyl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000787-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(6-Chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Imidazo[4,5-c]pyridine Core
- Reactants: 2-aminopyridine derivatives and 2-fluorobenzaldehyde or equivalent carbonyl compounds.
- Conditions: Acidic or basic catalysis (e.g., acetic acid, p-toluenesulfonic acid), heating under reflux in polar solvents such as ethanol or DMF.
- Outcome: Formation of the imidazo[4,5-c]pyridine ring system via condensation and cyclization.
Functionalization at the 2-Position
- Method: Palladium-catalyzed cross-coupling reactions (Suzuki coupling) are commonly employed to introduce the 2-fluorophenyl substituent using 2-fluorophenylboronic acid and a halogenated imidazopyridine intermediate.
- Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands.
- Solvents: Toluene, dioxane, or DMF with bases like K₂CO₃ or Na₂CO₃.
- Temperature: 80–110°C for several hours to ensure complete coupling.
Attachment of the (6-Chloropyridazin-3-yl)methyl Group
- Approach: Alkylation of the imidazopyridine nitrogen or carbon at the 5-position using a chloromethylpyridazine derivative.
- Reagents: 6-chloropyridazin-3-ylmethyl halide (e.g., bromide or chloride) as alkylating agent.
- Conditions: Use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like DMF or DMSO at ambient or slightly elevated temperatures.
- Optimization: Reaction time and temperature must be optimized to maximize yield and minimize side reactions such as over-alkylation or decomposition.
Reaction Conditions and Yield Optimization
| Step | Key Parameters | Typical Conditions | Notes on Yield and Purity |
|---|---|---|---|
| Cyclization | Catalyst, solvent, temperature | Acid catalysis, ethanol, reflux | Yields ~70-85%; purity confirmed by NMR |
| Cross-coupling (2-fluorophenyl) | Pd catalyst, base, solvent, temp | Pd(PPh₃)₄, K₂CO₃, toluene, 90°C | High yields (80-90%) with careful catalyst choice |
| Alkylation with chloropyridazinyl methyl | Base, solvent, temperature | NaH, DMF, room temp to 50°C | Moderate to good yields (60-75%), side products minimized by controlled addition |
Analytical Characterization of the Product
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirms the chemical shifts consistent with the fused heterocyclic system and the presence of fluorine and chlorine substituents.Mass Spectrometry (MS):
Confirms molecular weight (~339.75 g/mol).X-ray Crystallography:
Used to verify the exact molecular geometry and confirm the position of substituents in the fused ring system.Melting Point and Purity:
Melting point determination and chromatographic purity analysis (HPLC) are essential to confirm the quality of the synthesized compound.
Summary Table of Preparation Method
| Synthetic Step | Reactants / Reagents | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridine core formation | 2-aminopyridine + 2-fluorobenzaldehyde | Acid catalysis, reflux in ethanol | 70-85 | Efficient cyclization, clean product |
| Introduction of 2-fluorophenyl group | Halogenated intermediate + 2-fluorophenylboronic acid | Pd catalyst, base, toluene, 90°C | 80-90 | High selectivity, minimal byproducts |
| Alkylation with chloropyridazinyl methyl | Imidazopyridine + chloromethylpyridazine | NaH base, DMF, 25-50°C | 60-75 | Controlled conditions critical |
Research Findings and Optimization Notes
The choice of catalyst and base in the cross-coupling step significantly affects the yield and purity of the 2-fluorophenyl substitution. Pd(PPh₃)₄ is preferred for its stability and efficiency.
Alkylation reactions require careful stoichiometric control to prevent multiple substitutions or degradation of the sensitive heterocyclic framework.
Solvent polarity and temperature are critical for optimizing cyclization and alkylation steps; polar aprotic solvents favor alkylation, while protic solvents assist cyclization.
Spectroscopic and crystallographic analyses are indispensable for confirming the structural integrity of the final compound, especially due to the presence of multiple heteroatoms and halogens.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloropyridazine moiety exhibits reactivity in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the chlorine atom. For example:
Similar reactions on 6-chloroimidazo[1,2-a]pyridines show that electron-deficient positions facilitate substitutions with amines, thiols, or alkoxides .
Cross-Coupling Reactions
The imidazo[4,5-c]pyridine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
For instance, coupling with 3,4-dimethoxyphenylboronic acid under XPhos Pd G3 catalysis yields diaryl derivatives in >89% yield .
Oxidative Cyclization
Oxidative conditions promote the formation of fused polycyclic systems:
This pathway is critical for constructing fused heterocycles, though halogen exchange may occur at elevated temperatures .
Functionalization via Aza-Friedel–Crafts Alkylation
The C3 position of imidazo-pyridines undergoes alkylation under Lewis acid catalysis:
| Catalyst | Substrates | Yield Range | Reference |
|---|---|---|---|
| Y(OTf)₃ | Aldehydes + cyclic amines | 60–85% | |
| Brønsted acids | Aliphatic N-fluorosulfonamides | Moderate |
For example, Y(OTf)₃ catalyzes three-component reactions with aldehydes and pyrrolidine, forming C3-alkylated products via iminium ion intermediates .
Electrophilic Aromatic Substitution
The fluorophenyl group directs electrophilic attacks to para/meta positions:
| Electrophile | Conditions | Position Selectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to fluorine | |
| Sulfonation | SO₃/H₂SO₄ | Para to fluorine |
Fluorine’s electron-withdrawing nature deactivates the ring but directs incoming electrophiles to specific positions .
Key Data Tables
Table 1: Representative Reaction Yields for Analogous Compounds
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | 6-Iodoquinazoline + boronic ester | 52–89 | XPhos Pd G3, Cs₂CO₃, 80 °C |
| Nucleophilic Substitution | Chloropyridazine + morpholine | 57–71 | Reflux in ethanol |
| Oxidative Cyclization | Nitroalkene + 2-aminopyridine | 63–75 | Br₂, EtOAc, 0 °C |
Table 2: Biological Relevance of Derived Products
| Derivative Class | Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3,5-Disubstituted Pyridines | Cyclin G-associated kinase inhibition | 0.1–5 μM | |
| Quinazoline-imidazo hybrids | Anticancer (PI3Kα inhibition) | 10–50 nM |
Mechanistic Insights
-
Chloropyridazine Reactivity : The chlorine atom activates the pyridazine ring for nucleophilic displacement, particularly at position 3 .
-
Imidazo-Pyridine Core : The electron-rich C3 position facilitates alkylation via Friedel–Crafts pathways, while the C2-fluorophenyl group directs electrophilic substitution .
-
Synergistic Effects : Combining chloropyridazine with fluorophenyl enhances π-stacking interactions in biological targets, improving binding affinity .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, “5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Differentiators
a) Substituent Effects on Target Binding
- Chloropyridazine vs. Bis(trifluoromethyl)phenyl (Tegobuvir): The target compound’s 6-chloropyridazine group offers a smaller hydrophobic substituent compared to Tegobuvir’s bulkier bis(trifluoromethyl)phenyl group. While Tegobuvir exhibits stronger binding to HCV NS5B (IC₅₀: 3–10 nM), its metabolic stability is compromised due to cytochrome P450-mediated activation . The chloropyridazine in the target compound may reduce off-target interactions, though efficacy data remain pending.
- Fluorophenyl vs. Difluorophenyl (GS-327073): GS-327073’s 2,3-difluorophenyl substitution enhances polarity and NS5A/NS5B dual targeting, achieving sub-nanomolar potency . The target compound’s single 2-fluorophenyl group may limit broad-spectrum activity but could improve selectivity.
b) Antiviral Spectrum
- HCV vs. CSFV/BVDV: The target compound and Tegobuvir focus on HCV, whereas BPIP demonstrates efficacy against classical swine fever virus (CSFV) and bovine viral diarrhea virus (BVDV) via RdRp inhibition . Structural variations in the imidazo[4,5-c]pyridine side chains dictate viral specificity.
Biological Activity
5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.
- Chemical Formula : C₁₇H₁₁ClFN₅
- Molecular Weight : 341.8 g/mol
- CAS Number : 1000787-76-7
- MDL Number : MFCD19443922
- Hazard Classification : Irritant
1. Anticancer Activity
Imidazopyridines, including our compound of interest, have shown significant potential in cancer therapy. Research indicates that these compounds can selectively inhibit various kinases involved in cancer cell proliferation and survival:
- PARP Inhibition : Compounds within the imidazo[4,5-c]pyridine class have been reported to exhibit moderate to good PARP inhibitory activity, enhancing the sensitivity of cancer cells to chemotherapy. One study identified a compound with an IC50 of approximately 0.082 µM against breast cancer cells .
- Inhibitory Effects on IAPs and Mcl-1 : The compound has demonstrated inhibitory effects on inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), both critical in cancer cell survival pathways .
2. Antimicrobial Activity
The antimicrobial properties of imidazo[4,5-c]pyridines have also been noted:
- Activity Against Bacterial Strains : The introduction of methyl groups at specific positions on the imidazopyridine structure has been correlated with enhanced antimicrobial activity against various bacterial strains. For instance, certain derivatives exhibited MIC values below 1 µM against Mycobacterium tuberculosis .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable:
- Mechanism of Action : Studies have shown that imidazo[4,5-c]pyridines can inhibit inflammatory responses by modulating key transcription factors such as NF-κB and Nrf2. This modulation is crucial in conditions like obesity and retinal ischemia .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-c]pyridines is influenced by their structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Methyl group at C5 | Enhanced antimicrobial activity |
| Hydroxycarboximidamide group | Increased cytotoxicity (IC50 = 0.082 µM) |
| Halogen substitutions | Improved docking energy and membrane permeability |
Case Studies
- Breast Cancer Treatment : A series of imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their PARP inhibitory activity. The most potent compound showed significant cytotoxicity in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Inflammatory Diseases : In a model of obesity-induced inflammation, derivatives demonstrated the ability to reduce inflammatory markers significantly, suggesting their utility in treating chronic inflammatory conditions.
Q & A
Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of 5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine (Tegobuvir, GS-9190) involves multi-step heterocyclic coupling. Key steps include:
- Core imidazo[4,5-c]pyridine formation : Condensation of substituted pyridine derivatives with fluorophenyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Pyridazinylmethyl substitution : Introduction of the 6-chloropyridazinylmethyl group via nucleophilic alkylation or Suzuki-Miyaura coupling, optimized using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to improve regioselectivity .
- Yield optimization : Adjusting stoichiometry of reactants (e.g., 1.2 equivalents of 6-chloropyridazine derivative) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Basic: Which spectroscopic and chromatographic methods are used for structural confirmation and purity assessment?
Answer:
Standard protocols include:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; imidazo[4,5-c]pyridine protons at δ 8.1–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₉H₁₂ClF₂N₅: 410.0684) .
- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water + 0.1% TFA) confirm ≥98% purity .
Basic: What in vitro antiviral screening models are used to evaluate its efficacy against HCV?
Answer:
- Replicon assays : HCV subgenomic replicons (genotype 1b) in Huh-7 cells measure EC₅₀ values (reported as <10 nM for Tegobuvir) .
- Plaque reduction assays : Quantify viral load reduction using RT-qPCR post-treatment (48–72 hours) .
- Cytotoxicity profiling : Parallel testing in MT-4 or primary hepatocytes ensures selectivity index (SI) >1,000 .
Advanced: How do structural modifications at the pyridazinylmethyl position affect antiviral potency and resistance profiles?
Answer:
- SAR studies : Replacing 6-chloropyridazine with bulkier groups (e.g., bis(trifluoromethyl)phenyl) reduces NS5B polymerase binding affinity (IC₅₀ increases from 2 nM to >100 nM) .
- Resistance mutations : S282T in NS5B confers >100-fold resistance to Tegobuvir; pyridazinylmethyl derivatives with flexible linkers (e.g., ethylene glycol spacers) partially restore activity .
Advanced: What strategies are effective in designing combination therapies to delay HCV resistance?
Answer:
- Synergistic pairing : Combining with NS5B non-nucleoside inhibitors (e.g., GS-327073) or protease inhibitors (e.g., VX-950) reduces viral rebound in replicon assays by >90% compared to monotherapy .
- Resistance prevention : Sequential dosing (e.g., Tegobuvir followed by ribavirin) minimizes emergence of S282T mutations in vitro .
Advanced: How is computational modeling used to predict binding interactions with HCV NS5B polymerase?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions:
- Free energy calculations : MM-GBSA predicts ΔG binding of −9.8 kcal/mol, consistent with experimental IC₅₀ values .
Advanced: What metabolic pathways are implicated in its in vivo clearance, and how can metabolites be characterized?
Answer:
- Phase I metabolism : Cytochrome P450 (CYP3A4/2C8) mediates N-demethylation and hydroxylation, identified via LC-MS/MS in hepatocyte microsomes .
- Phase II conjugation : Glucuronidation at the imidazo nitrogen detected in rat plasma using UPLC-QTOF .
- Stability testing : Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 3-fold in pharmacokinetic studies .
Advanced: How does its pharmacokinetic profile compare across preclinical species?
Answer:
- Species-specific differences :
- Tissue distribution : High liver-to-plasma ratio (15:1) supports HCV targeting .
Advanced: What in vivo efficacy models validate its antiviral activity?
Answer:
- Chimpanzee HCV infection : Tegobuvir (10 mg/kg BID) reduces viral RNA by 3.5 log₁₀ after 14 days .
- Humanized liver mice : SCID mice engrafted with human hepatocytes show 99% viral load reduction at 28 days post-treatment .
Advanced: How can cross-resistance with other NS5B inhibitors be assessed?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
